N-(5-bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline
Description
N-(5-Bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline is a nitroaniline derivative characterized by a benzyl group substituted with bromo (Br) and methoxy (OCH₃) moieties at positions 5 and 2, respectively, attached to the nitrogen of 4-fluoro-3-nitroaniline. The nitro (NO₂) and fluoro (F) groups enhance its electron-deficient nature, influencing reactivity in nucleophilic substitution or reduction reactions.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-4-fluoro-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O3/c1-21-14-5-2-10(15)6-9(14)8-17-11-3-4-12(16)13(7-11)18(19)20/h2-7,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSJDHVHOSTRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution of the bromine atom can produce a variety of substituted benzyl compounds.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related nitroaniline derivatives:
Table 1: Key Structural Features and Properties
Biological Activity
N-(5-bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline is an organic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features several functional groups that contribute to its reactivity and biological activity:
- Bromine (Br) : An electron-withdrawing group that can influence the compound's electrophilicity.
- Methoxy (OCH₃) : An electron-donating group that can enhance solubility and stability.
- Fluoro (F) : A halogen that can affect the compound’s lipophilicity and bioavailability.
- Nitro (NO₂) : A group known for its role in redox reactions and potential cytotoxicity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound can interact with specific enzymes, potentially inhibiting their activity, which is crucial in various metabolic pathways.
- Reactive Intermediates : The nitro group may be reduced to form reactive intermediates that bind to biomolecules, leading to cellular damage or apoptosis.
- Cellular Signaling Modulation : It may influence signaling pathways by acting on receptors or ion channels, particularly in cancer cells .
Anticancer Properties
Research has indicated that nitro-containing compounds like this compound exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed potent inhibitory effects on tumor cell proliferation, particularly in non-small cell lung cancer (NSCLC) models .
Antimicrobial Activity
Nitro compounds are recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to generate toxic intermediates that damage DNA, leading to cell death. This action is particularly relevant in the context of infections caused by anaerobic bacteria .
Case Studies
- In Vitro Studies : In a study examining the effects of various nitro compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against several NSCLC cell lines, with an IC50 value indicating effective dose levels for therapeutic applications .
- Mechanistic Insights : Another investigation explored the interactions of nitro compounds with cellular targets. It was found that the presence of both electron-withdrawing and electron-donating groups enhanced the binding affinity to target proteins involved in cancer progression .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
